molecular formula C20H18F3NO2S2 B2479740 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2185590-60-5

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2479740
CAS No.: 2185590-60-5
M. Wt: 425.48
InChI Key: BEEUUCVOORCZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic amide derivative featuring a bithiophene moiety, a hydroxyethyl linker, and a trifluoromethylphenyl group. The compound’s design combines electron-rich thiophene units with the lipophilic trifluoromethyl group, which may enhance solubility and metabolic stability .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO2S2/c21-20(22,23)15-4-1-13(2-5-15)3-8-19(26)24-11-16(25)18-7-6-17(28-18)14-9-10-27-12-14/h1-2,4-7,9-10,12,16,25H,3,8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEUUCVOORCZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound characterized by its unique bithiophene structure and functional groups, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound’s molecular formula is C16H16F3N1O2S1C_{16}H_{16}F_3N_1O_2S_1, with a molecular weight of 348.4 g/mol. The presence of the bithiophene moiety is significant in conferring unique electronic properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Electrophilic Interactions : The trifluoromethyl group enhances electron-withdrawing properties, facilitating interactions with nucleophilic sites on proteins.
  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.
  • Modulation of Signaling Pathways : Compounds with bithiophene structures have been shown to modulate several biochemical pathways, including those involved in inflammation and cancer cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives containing bithiophene structures can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance:

CompoundIC50 (µM)Cancer Cell Line
This compound5.6 ± 0.8A549 (Lung cancer)
Control Compound20.0 ± 1.5A549

This indicates a promising potential for developing this compound as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its role in modulating immune responses. This effect is attributed to the activation of the STING pathway, which is crucial for innate immunity.

Case Studies

  • In vitro Study on Lung Cancer Cells :
    • Researchers evaluated the effects of this compound on A549 lung cancer cells.
    • Results showed a dose-dependent decrease in cell viability with an IC50 value of 5.6 µM, indicating potent anticancer activity.
  • Inflammation Model :
    • In a murine model of inflammation, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples.
    • These findings suggest that the compound may serve as a therapeutic agent in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with structurally similar amides and propanamide derivatives from the evidence, focusing on substituents, synthetic strategies, and inferred properties.

Core Structure and Substituent Variations
Compound Name / ID (from Evidence) Core Structure Key Substituents Functional Groups Synthesis Yield (if reported)
Target Compound Propanamide Bithiophene, hydroxyethyl, trifluoromethylphenyl Amide, hydroxyl, thiophene N/A (not reported)
7a () Propanamide Sulfonamide, chloro, propynyloxy Amide, sulfonamide, alkyne 82%
7b () Propanamide Sulfonamide, chloro, ethoxy-propargyl Amide, sulfonamide, ether 95%
7c () Propanamide Sulfonamide, chloro, polyether-propargyl Amide, sulfonamide, polyether N/A
CAS 483993-11-9 () Propanamide Fluorophenyl, methoxyphenyl, tetrazole Amide, tetrazole, aryl N/A

Key Observations :

  • Bithiophene vs. Sulfonamide/Polyether : The target compound’s bithiophene group distinguishes it from sulfonamide-containing analogs (e.g., 7a–c), which prioritize hydrogen bonding and solubility via sulfonamide/polyether groups .
  • Trifluoromethylphenyl vs.
  • Hydroxyethyl Linker : This moiety may confer flexibility and hydrogen-bonding capacity, contrasting with rigid propargyl or tetrazole groups in other compounds .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as coupling thiophene derivatives with hydroxyl-ethyl intermediates followed by amidation. Key steps include:

  • Thiophene coupling : Suzuki-Miyaura cross-coupling for bithiophene formation .
  • Hydroxyl-ethyl functionalization : Controlled pH (6.5–7.5) and low temperatures (0–5°C) to prevent side reactions .
  • Amidation : Use of coupling agents like EDCI/HOBt under nitrogen atmosphere to ensure high yields . Analytical techniques like thin-layer chromatography (TLC) and NMR are critical for monitoring intermediates .

Q. Which analytical techniques are essential for verifying structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substitution patterns and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and detection of side products .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. What structural features influence its bioactivity?

  • Bithiophene core : Enhances π-π stacking with biological targets, improving binding affinity .
  • Trifluoromethylphenyl group : Increases lipophilicity and metabolic stability .
  • Hydroxyethyl linker : Facilitates hydrogen bonding with enzymatic active sites .

Advanced Research Questions

Q. How can computational modeling improve reaction design and mechanistic understanding?

Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error experimentation. For example:

  • Reaction path search : Identifies energetically favorable intermediates .
  • Solvent effects : COSMO-RS models optimize solvent selection for amidation steps . Computational workflows are validated against experimental data (e.g., HPLC retention times) to refine accuracy .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., anticancer vs. anti-inflammatory assays) may arise from:

  • Assay conditions : Variations in cell lines (e.g., HeLa vs. RAW 264.7) or serum concentrations .
  • Metabolic stability : Differential cytochrome P450 activity in in vitro vs. in vivo models . Strategies include:
  • Standardized assay protocols across labs.
  • Metabolite profiling via LC-MS to identify active/inactive derivatives .

Q. What are the challenges in characterizing reaction intermediates, and how are they addressed?

Intermediates with labile functional groups (e.g., hydroxyl or thioether moieties) may degrade during isolation. Solutions:

  • In-situ monitoring : Real-time FTIR to track carbonyl or amide bond formation .
  • Low-temperature workup : Isolation at −20°C to stabilize reactive intermediates .
  • Cryogenic NMR : Structural elucidation of transient species .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?

  • Dosing regimens : Oral vs. intravenous administration in rodent models to calculate bioavailability (F%) .
  • Tissue distribution : Radiolabeled compound (e.g., ¹⁴C) tracked via autoradiography .
  • Metabolite identification : Plasma samples analyzed by UPLC-QTOF-MS/MS .

Methodological Best Practices

Ensuring reproducibility in synthesis :

  • Document reaction parameters (e.g., stirring speed, argon flow rate) .
  • Use internal standards (e.g., deuterated solvents) for NMR calibration .

Minimizing side products :

  • Purge reactants with inert gas to prevent oxidation .
  • Employ gradient HPLC for precise separation of diastereomers .

Validating biological targets :

  • Surface plasmon resonance (SPR) for binding affinity measurements .
  • CRISPR-Cas9 knockout models to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.